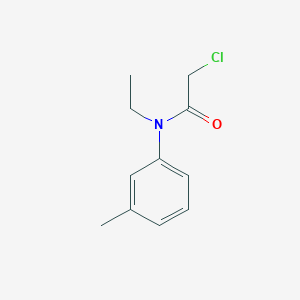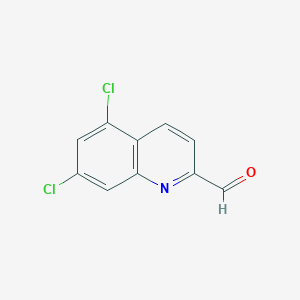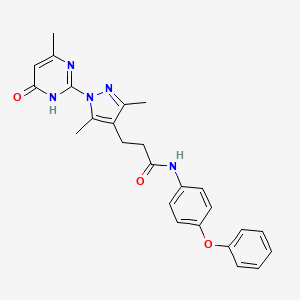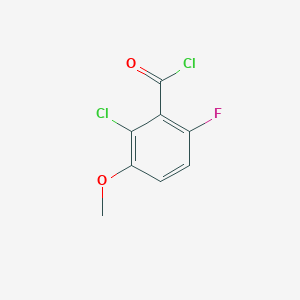
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It is a liquid at room temperature and has a molecular weight of 225.72 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 225.72 .Applications De Recherche Scientifique
Metabolic Pathways and Toxicology
Research into chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has provided insights into their metabolic pathways and potential toxicological implications. Studies have shown that compounds like acetochlor undergo complex metabolic activation leading to DNA-reactive products, with human and rat liver microsomes metabolizing these compounds to specific intermediates. This metabolic activation is suggested to contribute to their carcinogenicity, involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 in their biotransformation (Coleman et al., 2000).
Biodegradation and Environmental Impact
Research on the biodegradation of chloroacetamide herbicides has identified bacterial strains capable of degrading compounds like acetochlor. For instance, a strain of Rhodococcus has been shown to catalyze the N-deethoxymethylation of acetochlor, converting it into less harmful metabolites, highlighting a potential route for environmental remediation of contaminated sites (Wang et al., 2015).
Synthetic Applications and Anticancer Potential
The synthesis of derivatives of chloroacetamide compounds, including those structurally related to this compound, has been explored for potential medicinal applications. Certain derivatives have been developed with anticancer, anti-inflammatory, and analgesic properties, suggesting the versatility of these compounds in drug discovery and development. For example, specific phenoxy acetamide derivatives have shown promising activities against cancer cells and inflammation, indicating the potential for further exploration in therapeutic applications (Rani et al., 2014).
Crystal Structure Analysis
Detailed crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide have revealed insights into its molecular conformation and interactions. These studies contribute to the understanding of the chemical behavior and potential reactivity of such compounds, which is crucial for designing new materials and pharmaceuticals. The analysis of its crystal structure has shown specific intermolecular hydrogen bonding patterns, which are essential for predicting the compound's solubility, stability, and reactivity (Gowda et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSUKKVAMUTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)







![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)

![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)
